Comprehensive Physicochemical Profiling and Application of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole in Drug Discovery
Comprehensive Physicochemical Profiling and Application of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole in Drug Discovery
Executive Summary
In modern medicinal chemistry, the optimization of a lead compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profile heavily relies on the strategic selection of building blocks. 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole has emerged as a privileged structural motif. By fusing the aromatic, hydrogen-bond-accepting properties of a pyrazole ring with the aliphatic, solubility-enhancing characteristics of a tetrahydropyran (THP) ring, this moiety offers an exceptional balance of lipophilicity, metabolic stability, and ligand efficiency.
This technical guide provides an in-depth analysis of the physicochemical properties of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, details its synthetic and analytical workflows, and explores its critical role in the development of advanced therapeutics, including LRRK2, IRAK-4, and PDE9 inhibitors.
Structural and Physicochemical Architecture
The molecular architecture of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole consists of a five-membered heteroaromatic pyrazole ring substituted at the N1 position by a saturated six-membered tetrahydropyran-4-yl ring.
Quantitative Physicochemical Data
The baseline physicochemical properties of the core scaffold dictate its behavior in biological systems. Below is a synthesized profile of the core building block:
| Property | Value | Structural Rationale & Implication |
| Molecular Formula | C8H12N2O | Low molecular weight base scaffold, allowing downstream functionalization without exceeding Lipinski's Rule of 5. |
| Molecular Weight | 152.19 g/mol | High ligand efficiency; minimal bulk ensures favorable binding kinetics. |
| Topological Polar Surface Area (TPSA) | 27.05 Ų | Comprises the ether oxygen (9.23 Ų) and pyrazole nitrogens (17.82 Ų). Ideal for blood-brain barrier (BBB) penetration. |
| Calculated LogP (cLogP) | ~0.9 - 1.2 | Optimal lipophilicity. The THP oxygen lowers the LogP compared to a cyclohexyl analog, preventing non-specific protein binding. |
| pKa (Conjugate Acid) | ~2.5 | The N2 of the pyrazole is weakly basic. It remains un-ionized at physiological pH (7.4), ensuring high membrane permeability. |
| Hydrogen Bond Donors | 0 | Lack of H-bond donors enhances passive transcellular permeability. |
| Hydrogen Bond Acceptors | 2 | The N2 of the pyrazole and the O of the THP ring serve as critical interaction points for kinase hinge regions. |
The Medicinal Chemistry Rationale: Why THP?
A common optimization strategy in drug design is the replacement of highly lipophilic rings (like phenyl or cyclohexyl) with saturated heterocycles. The introduction of the THP ring serves a dual purpose:
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Solubility Enhancement : The ether oxygen introduces a strong hydrogen-bond acceptor, significantly improving aqueous solubility compared to carbocyclic analogs.
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Toxicity Mitigation : By lowering the overall lipophilicity (LogP), the THP ring reduces the likelihood of off-target binding, particularly mitigating hERG channel liability and cytochrome P450 (CYP) inhibition.
Figure 1: Physicochemical optimization logic of introducing a tetrahydropyran (THP) moiety.
Synthetic Methodologies and Functionalization
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is typically achieved via a Mitsunobu reaction rather than a standard S_N2 alkylation.
Causality of Reaction Choice : An S_N2 approach using 4-bromotetrahydro-2H-pyran requires harsh basic conditions (e.g., NaH, DMF) and elevated temperatures, which frequently leads to E2 elimination byproducts (e.g., 3,6-dihydro-2H-pyran). The Mitsunobu reaction proceeds under mild conditions, completely suppressing elimination pathways. Once the core is synthesized, it is widely used as a precursor for C4-functionalized derivatives, such as 4-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole[1][2].
Protocol: Synthesis via Mitsunobu Reaction
Self-Validating System : The reaction progress is monitored by TLC and LC-MS. The disappearance of the pyrazole peak and the emergence of the product mass (m/z 153 [M+H]+) validate the coupling.
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Preparation : In an oven-dried flask under N2 atmosphere, dissolve 1H-pyrazole (1.0 eq) and triphenylphosphine (PPh3, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
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Alcohol Addition : Add tetrahydro-2H-pyran-4-ol (1.1 eq) to the stirring solution.
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Controlled Activation : Cool the mixture to 0°C using an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes.
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Causality: The slow addition at 0°C is critical to control the highly exothermic formation of the betaine intermediate, preventing the thermal degradation of the azodicarboxylate reagent.
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Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
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Workup & Purification : Concentrate the mixture under reduced pressure. Triturate the crude residue with a 1:1 mixture of diethyl ether and hexane to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter the solid, and purify the filtrate via silica gel chromatography (Hexane/EtOAc gradient) to yield the pure product.
Figure 2: Synthetic workflow for 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole and C4-functionalization.
Analytical and Solubility Profiling
To validate the physicochemical benefits of the THP-pyrazole moiety, kinetic aqueous solubility profiling is required.
Protocol: Kinetic Aqueous Solubility Assay (Nephelometry/HPLC)
Self-Validating System : A known highly soluble compound (e.g., Diclofenac) and a poorly soluble compound (e.g., Amiodarone) must be run in parallel as quality control standards.
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Stock Preparation : Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.
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Aqueous Spiking : Aliquot the stock into phosphate-buffered saline (PBS, pH 7.4) to create a concentration gradient (1 µM to 500 µM).
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Causality: The final DMSO concentration must strictly remain ≤ 1% v/v. Higher DMSO concentrations act as a cosolvent, artificially inflating the apparent aqueous solubility and leading to poor in vivo translation.
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Equilibration : Incubate the samples on a shaker at 37°C for 2 hours. This duration allows the thermodynamic equilibrium of precipitation to be reached.
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Phase Separation : Centrifuge the samples at 4000 rpm for 15 minutes to pellet insoluble particulates.
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Causality: Centrifugation is prioritized over filtration. Lipophilic compounds often non-specifically bind to filter membranes (e.g., PVDF or PTFE), which leads to artificially low solubility readouts.
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Quantification : Analyze the supernatant via LC-UV or LC-MS against a pre-established standard curve to determine the exact soluble fraction.
Pharmacological Applications and Target Engagement
The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole motif is not just a structural spacer; it actively participates in target engagement across several high-profile therapeutic areas.
IRAK-4 Inhibition (Inflammation & Immunology)
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical node in the Toll-like receptor (TLR) and IL-1R signaling cascades. THP-pyrazole derivatives are utilized as potent IRAK-4 inhibitors to treat inflammatory diseases[3]. The pyrazole N2 acts as a hydrogen bond acceptor for the kinase hinge region, while the THP ring occupies the ribose-binding pocket, providing excellent selectivity over other kinases.
Figure 3: IRAK-4 signaling pathway targeted by THP-pyrazole derivatives to halt inflammation.
LRRK2 Inhibition (Neurodegeneration)
In the context of Parkinson's and Alzheimer's diseases, Leucine-rich repeat kinase 2 (LRRK2) is a major therapeutic target. Compounds containing the THP-pyrazole moiety exhibit high BBB permeability due to their optimized TPSA (~27 Ų) and are highly effective at inhibiting LRRK2 kinase activity in the central nervous system[4].
PDE9 Inhibition (Cognitive Enhancement)
Phosphodiesterase 9 (PDE9) selectively hydrolyzes cGMP. Inhibiting PDE9 increases intracellular cGMP levels, which enhances synaptic plasticity and memory. Pyrazolo-pyrimidine derivatives incorporating the THP-pyrazole building block have shown significant efficacy in modulating PDE9, offering a novel approach to treating cognitive deficits in Alzheimer's disease[5].
References
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Sigma-Aldrich / Merck KGaA . 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | 1040377-02-3 Product Specification. Available at:[Link]
- Google Patents (WO2015113452A1). Compounds inhibiting LRRK2 kinase activity.
- Google Patents (WO2011043371A1). Oxazole compound for IRAK-4 inhibition.
- Google Patents (EA016510B1). Amino-heterocyclic compounds as PDE9 inhibitors.
Sources
- 1. 4-Bromo-1-tetrahydro-2H-pyran-4-yl-1H-pyrazole | 1040377-02-3 [chemicalbook.com]
- 2. 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | 1040377-02-3 [sigmaaldrich.cn]
- 3. WO2011043371A1 - Oxazole compound - Google Patents [patents.google.com]
- 4. WO2015113452A1 - Compounds - Google Patents [patents.google.com]
- 5. EA016510B1 - Amino-heterocyclic compounds - Google Patents [patents.google.com]
